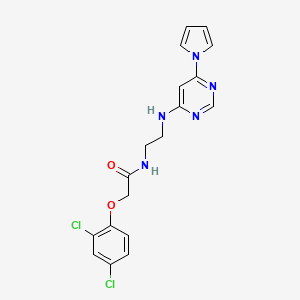

N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-(2,4-dichlorophenoxy)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions, starting with the preparation of key intermediates followed by condensation or coupling reactions. For instance, the synthesis of N-[2-(1-pyrrolidinyl)ethyl]acetamides and their analogs involves exploring variations in N-acyl, N-alkyl, and amino functions, as well as the introduction of alkyl and aryl substituents using racemic or chiral amino acids . Similarly, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide involves stirring specific precursors in dry dichloromethane, followed by recrystallization . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds is often elucidated using spectroscopic techniques and X-ray crystallography. For example, the crystal structure of an anticancer drug was determined to belong to the orthorhombic crystal system with specific unit cell parameters, and the structure exhibits intermolecular hydrogen bonds . The molecular structure of the compound of interest would likely show similar features, such as hydrogen bonding and a defined crystal system, which could be confirmed through similar analytical methods.

Chemical Reactions Analysis

The chemical reactivity of similar compounds is influenced by their functional groups and molecular framework. For instance, the presence of an amino group in the structure can facilitate the formation of hydrogen bonds, as seen in the anticancer drug mentioned earlier . The pyrrolidine and pyrimidine rings present in some of the discussed compounds are known to participate in various chemical reactions, which could be relevant to the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, melting point, and stability, are determined by their molecular structure. For example, the presence of chloro and methoxy groups can influence the lipophilicity and electronic properties of the molecule . The compound "N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-(2,4-dichlorophenoxy)acetamide" would likely have unique properties that could be inferred from the properties of structurally similar compounds discussed in the papers.

Relevant Case Studies

While the papers do not provide direct case studies on the compound , they do offer insights into the biological evaluation of related compounds. For instance, certain N-[2-(1-pyrrolidinyl)ethyl]acetamides were found to be potent kappa-opioid agonists with significant analgesic effects in a mouse model . Another compound exhibited marked inhibition against various human cancer cell lines, suggesting potential anticancer activity . These findings could suggest possible biological activities for the compound of interest, which would need to be confirmed through empirical studies.

Scientific Research Applications

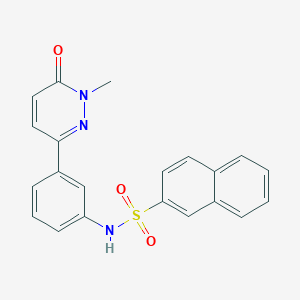

Antimicrobial Activity

Research has explored the synthesis and antimicrobial activity of pyrimidinone and oxazinone derivatives, highlighting their potential as antimicrobial agents. A study demonstrated the synthesis of such compounds using citrazinic acid as a starting material, with several showing good antibacterial and antifungal activities comparable to reference drugs (Hossan et al., 2012).

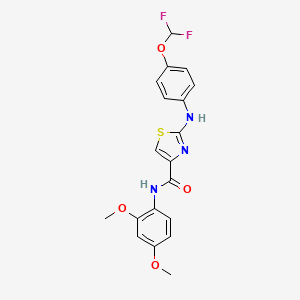

Anticancer Properties

Another study focused on the synthesis and molecular docking analysis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, revealing its potential anticancer activity through in silico modeling targeting the VEGFr receptor (Sharma et al., 2018).

Opioid Receptor Agonism

The synthesis of N-[2-(1-pyrrolidinyl)ethyl]acetamides, exhibiting potent kappa-opioid agonist properties and analgesic effects, represents another area of scientific investigation. These compounds were evaluated for their biological activity as opioid kappa agonists, demonstrating significant potential (Barlow et al., 1991).

Herbicidal Activity

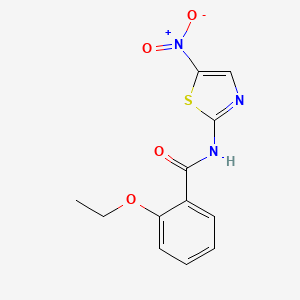

Insecticidal Properties

Further research into the synthesis of heterocycles incorporating a thiadiazole moiety against the cotton leafworm, Spodoptera littoralis, unveils potential insecticidal applications. New compounds were synthesized and evaluated for their insecticidal efficacy, demonstrating the potential for agricultural pest control (Fadda et al., 2017).

properties

IUPAC Name |

2-(2,4-dichlorophenoxy)-N-[2-[(6-pyrrol-1-ylpyrimidin-4-yl)amino]ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17Cl2N5O2/c19-13-3-4-15(14(20)9-13)27-11-18(26)22-6-5-21-16-10-17(24-12-23-16)25-7-1-2-8-25/h1-4,7-10,12H,5-6,11H2,(H,22,26)(H,21,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFBBWSIAHQBVCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=NC=NC(=C2)NCCNC(=O)COC3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17Cl2N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)quinoxaline-2-carboxamide](/img/structure/B2539122.png)

![2-hydroxy-N-(1-methoxypropan-2-yl)-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2539123.png)

![3-phenyl-5H-indeno[1,2-c]pyridazin-5-one oxime](/img/structure/B2539124.png)

![2-[1-[4-(Trifluoromethyl)phenyl]sulfonylazetidin-3-yl]triazole](/img/structure/B2539125.png)

![2-Bromoindolo[3,2,1-jk]carbazole](/img/structure/B2539128.png)

![Tert-butyl N-[3-[[(E)-4-(dimethylamino)but-2-enoyl]amino]propyl]-N-(pyridin-3-ylmethyl)carbamate](/img/structure/B2539130.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide](/img/structure/B2539136.png)

![N-(2-methoxybenzyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2539137.png)

![5-Allyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2539138.png)

![7-(2-methoxyethyl)-1,3-dimethyl-6-(4-phenylpiperazine-1-carbonyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2539141.png)